molecular formula C16H20ClN5O3S B4555779 N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4555779
M. Wt: 397.9 g/mol
InChI Key: PGUZUGQXYXDZIR-UHFFFAOYSA-N
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Description

N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a triazole ring, a chlorobenzyl group, and a piperidinecarboxamide moiety

Scientific Research Applications

N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole intermediate.

    Formation of the Piperidinecarboxamide Moiety: The final step involves the coupling of the triazole-chlorobenzyl intermediate with a piperidinecarboxamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially leading to the formation of amines or dechlorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or dechlorinated derivatives.

Mechanism of Action

The mechanism of action of N4-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as cell division or signal transduction.

    Pathways Involved: It can modulate pathways related to apoptosis, cell cycle regulation, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A related compound used in the synthesis of various organic molecules.

    1-(4-Chlorobenzyl)-1H-indole: Another compound with a chlorobenzyl group, studied for its anticancer properties.

    Paclobutrazol: A triazole derivative used as a plant growth regulator.

Uniqueness

N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O3S/c1-26(24,25)22-8-6-13(7-9-22)15(23)19-16-18-11-21(20-16)10-12-2-4-14(17)5-3-12/h2-5,11,13H,6-10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUZUGQXYXDZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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